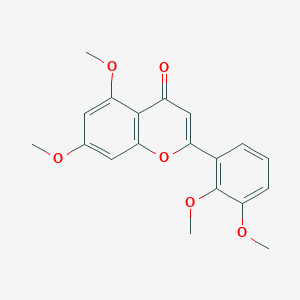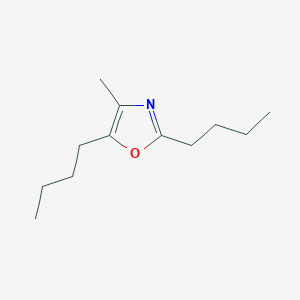![molecular formula C15H12Cl2O B14406834 1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene CAS No. 86767-10-4](/img/structure/B14406834.png)
1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene is a chemical compound that has garnered interest in various fields of scientific research. This compound is particularly notable for its applications in molecular biology and biochemistry, where it is used to study cellular pathways and protein functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene typically involves the reaction of 1,3-dichlorobenzene with 4-methoxyphenylacetylene under specific conditions. The reaction is often catalyzed by a palladium-based catalyst in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene is widely used in scientific research, particularly in:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of cellular pathways and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets within cells. The compound can modulate the activity of certain proteins and enzymes, thereby affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dichloro-2-[1-(4-methoxyphenyl)ethenyl]benzene
- 1,4-Dichloro-2-[1-(3-chlorophenyl)ethenyl]benzene
- 2,3-Dibromo-1,4-dichlorobenzene
Uniqueness
1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
86767-10-4 |
|---|---|
Fórmula molecular |
C15H12Cl2O |
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
1,3-dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H12Cl2O/c1-10(11-3-5-15(18-2)6-4-11)12-7-13(16)9-14(17)8-12/h3-9H,1H2,2H3 |
Clave InChI |
UQEDTDQAXUSJCK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



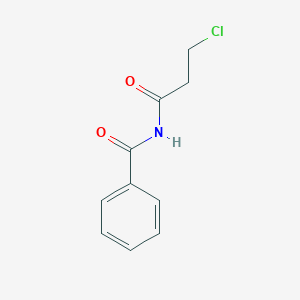
![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)
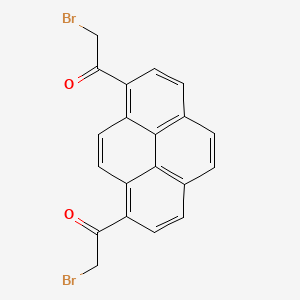

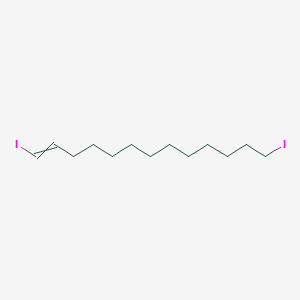
![2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14406798.png)
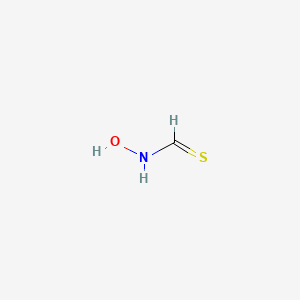
![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)

